molecular formula C7H8BrNO2 B053160 4-Bromopyridine-2,6-dimethanol CAS No. 120491-88-5

4-Bromopyridine-2,6-dimethanol

Cat. No. B053160
CAS RN: 120491-88-5
M. Wt: 218.05 g/mol
InChI Key: YKHIIERVIUJUBD-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,6-dimethanol, also known as (4-bromopyridine-2,6-diyl)dimethanol, is a reagent used in the synthesis of novel isoquinoline derivatives of potential interest for pharmaceutical, biomedical, and energy-related research .


Synthesis Analysis

The synthesis of 2-amino-4-bromopyridine, which is related to 4-Bromopyridine-2,6-dimethanol, involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another synthetic method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2, 4-dichloropyridine through diazotization and chlorination .


Molecular Structure Analysis

The molecular structure of 4-Bromopyridine-2,6-dimethanol can be analyzed using software packages based on DFT and ab initio level .


Chemical Reactions Analysis

4-Bromopyridine-2,6-dimethanol is a reagent used in the synthesis of novel isoquinoline derivatives . It’s also used in the synthesis of 2,6-diamino-4-bromopyridine .


Physical And Chemical Properties Analysis

4-Bromopyridine-2,6-dimethanol has a molecular weight of 218.048, a density of 1.7±0.1 g/cm3, a boiling point of 369.7±37.0 °C at 760 mmHg, and a melting point of 158-160 °C .

Scientific Research Applications

Organic Synthesis Intermediate

4-Bromopyridine-2,6-dimethanol is often used as an intermediate in organic synthesis . It can be used to synthesize other organic compounds, contributing to the development of a wide range of chemicals.

Catalyst

This compound can also serve as a catalyst in certain reactions . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process.

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 4-Bromopyridine-2,6-dimethanol can be used in the synthesis of these bipyridine derivatives.

Use in Cross-Coupling Reactions

This compound can be used in metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling . These reactions are widely used in organic chemistry to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Use in Homocoupling Reactions

4-Bromopyridine-2,6-dimethanol can be used in metal-catalyzed homocoupling reactions, such as Ullmann and Wurtz coupling . These reactions are used to form symmetrical biaryls or diarylmethanes, which are common structures in many organic compounds.

Use in Electrochemical Methods

This compound can also be used in electrochemical methods . These methods use electricity to drive chemical reactions, and are used in a variety of fields, from the synthesis of organic compounds to the production of energy in batteries.

Mechanism of Action

Target of Action

It is known that bromopyridines are often used in organic synthesis as intermediates , suggesting that their targets could be a variety of organic compounds.

Mode of Action

4-Bromopyridine-2,6-dimethanol is an organic compound that contains a bromine atom and two methanol groups, indicating a certain level of reactivity . It can participate in various chemical reactions, serving as an intermediate in the synthesis of other organic compounds .

Pharmacokinetics

Its solubility in water, alcohol, and organic solvents suggests that it could have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromopyridine-2,6-dimethanol. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.

Safety and Hazards

4-Bromopyridine-2,6-dimethanol is harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHIIERVIUJUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349071
Record name 4-BROMOPYRIDINE-2,6-DIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120491-88-5
Record name 4-Bromo-2,6-pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120491-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMOPYRIDINE-2,6-DIMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized via modification of Acta Chem. Scand. B42, 373, 1988. A mixture of NaBH4 (6.8 g, 180 mmol), diethyl 4-bromopyridine-2,6-dicarboxylate (12.1 g, 40 mmol) in absolute EtOH (500 mL) was heated under reflux for 18 h. The solvent was removed in vacuo and the residue was treated with hot saturated aqueous NaHCO3. The mixture was extracted with EtOAc, the combined organic phase was dried (Na2SO4) and evaporated. The dried material was recrystallized from EtOAc to give 7.3 g (83%) of the title compound as white crystals.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

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